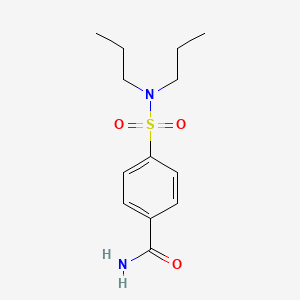

4-(Dipropylsulfamoyl)benzamide

Description

Contextualization within Sulfamoyl Benzamide (B126) Derivatives

Sulfamoyl benzamides are a class of organic compounds that feature both a sulfonamide and a benzamide moiety. This unique combination allows for a wide range of biological activities, making them attractive scaffolds for drug discovery. Research into sulfamoyl benzamides has explored their potential as inhibitors of various enzymes, including carbonic anhydrases and ectonucleotidases, as well as their antimicrobial and anticancer properties. rsc.org The synthesis of these derivatives often involves the reaction of a substituted benzoic acid with an amine, followed by the introduction of the sulfamoyl group.

Significance of the Benzamide Core in Medicinal Chemistry

The benzamide core is a well-established pharmacophore in medicinal chemistry, present in a multitude of approved drugs with diverse therapeutic applications. Its structural rigidity and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal anchor for designing molecules that can bind to biological targets with high affinity and specificity. Benzamide derivatives have been developed as antipsychotics, antiemetics, and gastroprokinetic agents. The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Overview of Research Trajectories for Related Chemical Entities

The exploration of chemical entities related to 4-(Dipropylsulfamoyl)benzamide has followed several promising trajectories. Researchers have synthesized and evaluated a wide array of sulfamoyl benzamide derivatives with the aim of discovering novel therapeutic agents. These investigations have revealed that modifications to both the benzamide and sulfonamide moieties can significantly impact biological activity.

One area of focus has been the development of sulfamoyl benzamides as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological conditions such as thrombosis, diabetes, and cancer. rsc.orgnih.gov For instance, derivatives with different substituents on the amide and sulfonamide groups have shown varying potencies and selectivities against different h-NTPDase isoforms. rsc.orgnih.gov

Another significant research avenue is the investigation of sulfamoyl benzamides as potential anticancer agents. Preliminary studies have shown that some derivatives exhibit inhibitory effects on the proliferation of cancer cell lines. researchgate.netresearchgate.net Furthermore, the incorporation of heterocyclic rings, such as oxadiazole, has been shown to enhance the antifungal activity of sulfamoyl benzamides. The antiviral potential of this class of compounds has also been explored, with some derivatives showing activity against the hepatitis B virus (HBV).

Biological Activities of a Related Sulfamoyl Benzamide Derivative: N-(4-chlorophenyl)-4-(dipropylsulfamoyl)benzamide

| Biological Activity | Target/Mechanism | IC50 Value (μM) | Reference |

|---|---|---|---|

| Inhibition of h-NTPDase1 | Ectonucleotidase inhibition | 2.88 ± 0.13 | |

| Inhibition of h-NTPDase3 | Ectonucleotidase inhibition | 0.72 ± 0.11 |

These diverse research efforts underscore the therapeutic potential of the sulfamoyl benzamide scaffold and highlight the importance of continued investigation into compounds like this compound and its analogs.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O3S |

|---|---|

Molecular Weight |

284.38 g/mol |

IUPAC Name |

4-(dipropylsulfamoyl)benzamide |

InChI |

InChI=1S/C13H20N2O3S/c1-3-9-15(10-4-2)19(17,18)12-7-5-11(6-8-12)13(14)16/h5-8H,3-4,9-10H2,1-2H3,(H2,14,16) |

InChI Key |

VKEHXNWOVAMRMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Dipropylsulfamoyl Benzamide

Standard Synthetic Protocols for 4-(Dipropylsulfamoyl)benzamide and its Derivatives

The construction of the this compound scaffold generally relies on two key chemical transformations: the formation of the sulfonamide bond (sulfamoylation) and the formation of the amide bond (amide coupling). These reactions can be performed in a stepwise manner, and their efficiency can be enhanced through the optimization of reaction conditions.

The introduction of the dipropylsulfamoyl group is a critical step in the synthesis. A common method involves the reaction of a suitable benzamide (B126) precursor with a sulfamoylating agent. For instance, 4-chlorosulfonylbenzamide can be reacted with dipropylamine to form the desired sulfonamide linkage.

Alternatively, a two-step approach can be employed, starting from p-aminobenzoic acid. The process begins with diazotization of p-aminobenzoic acid, followed by a sulfonyl-chlorination reaction to yield 4-carboxylphenylsulfonyl chloride. google.com This intermediate is then reacted with dipropylamine to produce p-(dipropylsulfamoyl)benzoic acid, also known as Probenecid. google.comfishersci.ca The subsequent conversion of the carboxylic acid to a benzamide is discussed in the next section.

A general representation of the sulfamoylation reaction is shown below:

Starting Material : 4-Carboxylphenylsulfonyl chloride

Reagent : Dipropylamine

Product : p-(Dipropylsulfamoyl)benzoic acid

Conditions : Typically carried out in an aqueous medium, with temperature control to manage the exothermic reaction. The pH is then adjusted to precipitate the product. google.com

This method avoids the use of harsh organic solvents, making it a more environmentally friendly approach. google.com

The formation of the benzamide moiety is another cornerstone of the synthesis. This is typically achieved through an amide coupling reaction between the carboxylic acid group of p-(dipropylsulfamoyl)benzoic acid and ammonia or an appropriate amine. hepatochem.com Direct condensation of a carboxylic acid and an amine is often inefficient due to the competing acid-base reaction. fishersci.it Therefore, the carboxylic acid is usually activated to facilitate the reaction. hepatochem.com

Common strategies for carboxylic acid activation include conversion to a more reactive species such as an acyl chloride or the use of coupling reagents. fishersci.it The Schotten-Baumann reaction, for example, involves the acylation of an amine with an acyl chloride in the presence of a base. fishersci.it

In modern synthetic chemistry, carbodiimide-based coupling reagents are frequently employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine to form the amide bond with high yields. hepatochem.comfishersci.it

| Coupling Reagent | Intermediate | Key Features |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | In-situ preparation possible; requires isolation before amidation. fishersci.it |

| EDC/DCC | O-acylisourea | High yields, short reaction times; can be prone to racemization with chiral substrates. hepatochem.comfishersci.it |

| HATU/HOBt | Activated Ester | Often used in peptide synthesis; can improve efficiency for challenging couplings. rsc.org |

The choice of coupling reagent and reaction conditions depends on the specific substrate and the desired purity of the final product.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, particularly for industrial applications. researchgate.net Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the type and amount of catalyst or coupling agent used.

For amide coupling reactions, the solvent can significantly influence the reaction rate and outcome. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used. fishersci.it The addition of a base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is often necessary to neutralize the acid by-product and drive the reaction to completion. fishersci.it

In cases of sterically hindered substrates or electron-deficient amines, standard coupling methods may result in low yields. rsc.org In such scenarios, alternative protocols, such as the in-situ formation of acyl fluorides, might be more efficient. rsc.org The temperature can also be manipulated; while many coupling reactions proceed at room temperature, cooling to 0°C or even lower temperatures may be required to control side reactions. fishersci.it Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. rsc.org

Advanced Synthetic Strategies for Analogues and Functionalization

To explore the chemical space around the this compound core, advanced synthetic strategies are employed to introduce diverse functional groups and structural motifs. These strategies are vital for creating libraries of analogues for biological screening and for conducting detailed structure-activity relationship studies.

Heterocyclic moieties are prevalent in many biologically active molecules and are often introduced to modulate properties such as potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov For this compound, heterocyclic appendages can be incorporated in several ways.

One common approach is to couple p-(dipropylsulfamoyl)benzoic acid with a heterocyclic amine. This allows for the introduction of a wide variety of heterocyclic rings, such as pyrrolidines, pyridines, or oxadiazoles (B1248032), at the benzamide nitrogen. mdpi.comgoogle.com The choice of amide coupling conditions is critical, especially when dealing with complex or sensitive heterocyclic amines.

Alternatively, functionalization can occur on the benzene (B151609) ring itself. This would typically involve starting with a substituted benzoic acid and carrying it through the synthetic sequence. The use of polyfunctional organometallic reagents, such as those based on magnesium or zinc, can facilitate the introduction of functional groups onto heterocyclic systems that can then be coupled to the benzamide core. beilstein-journals.org

| Heterocyclic Moiety | Potential Point of Attachment | Synthetic Method |

| Pyridine (B92270) | Benzamide Nitrogen | Amide coupling of 4-(dipropylsulfamoyl)benzoic acid with an aminopyridine. nih.gov |

| 1,2,4-Oxadiazole | Benzene Ring (para to benzamide) | Multi-step synthesis starting from a functionalized benzoic acid, involving cyanation and cyclization reactions. mdpi.comnih.gov |

| Pyrrolidine | Benzamide Nitrogen | Amide coupling of 4-(dipropylsulfamoyl)benzoyl chloride with an aminomethyl pyrrolidine. google.com |

These strategies enable the synthesis of a diverse range of analogues with potentially novel biological activities.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.govresearchgate.netrsc.org Systematic derivatization of the this compound scaffold is performed to probe these relationships.

Key areas for modification include:

The Sulfamoyl Group : The n-propyl groups can be replaced with other alkyl or cycloalkyl groups to investigate the impact of steric bulk and lipophilicity on activity.

The Benzamide Nitrogen : Substitution on the amide nitrogen with various alkyl, aryl, or heterocyclic groups can explore interactions with specific receptor pockets. nih.gov

The Benzene Ring : Introduction of substituents (e.g., halogens, alkoxy groups) at different positions on the aromatic ring can alter the electronic properties and conformation of the molecule.

For example, studies on related sulfonamide derivatives have shown that the presence of certain groups, such as a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group, can enhance biological activity compared to simpler analogues. researchgate.net By synthesizing a focused library of compounds with systematic variations and evaluating their biological effects, researchers can build a comprehensive SAR model to guide the design of more potent and selective compounds. nih.govresearchgate.net

Convergent Synthesis Approaches

A plausible convergent synthesis for this compound involves two main branches. The first branch focuses on the preparation of the core aromatic sulfonamide structure, while the second branch prepares the amine reactant.

Branch 1: Synthesis of 4-Chlorosulfonylbenzoyl Chloride

The synthesis typically begins with a commercially available starting material such as p-toluenesulfonic acid. The methyl group is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid. The resulting 4-sulfobenzoic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert both the sulfonic acid and carboxylic acid moieties into their corresponding acid chlorides, yielding 4-chlorosulfonylbenzoyl chloride.

Branch 2: Preparation of Dipropylamine

Dipropylamine is a commercially available secondary amine and can be used directly.

Final Convergent Step

In the final stage, the two branches converge. 4-Chlorosulfonylbenzoyl chloride is reacted with dipropylamine. The reaction conditions are controlled to selectively form the sulfonamide bond first. This is typically achieved by using a stoichiometric amount of dipropylamine at low temperatures. The resulting intermediate, 4-(dipropylsulfamoyl)benzoyl chloride, is then reacted with ammonia to form the primary amide, yielding the final product, this compound.

An alternative convergent approach involves the initial formation of 4-(dipropylsulfamoyl)benzoic acid. This can be achieved by reacting 4-carboxybenzenesulfonamide with dipropylamine bmrb.io. The resulting 4-(dipropylsulfamoyl)benzoic acid is then converted to the corresponding benzamide. This transformation can be accomplished through several methods, such as conversion to the acid chloride followed by reaction with ammonia, or through direct amidation using a coupling agent. This route is advantageous as it builds the stable sulfonamide linkage early in the synthetic sequence.

Chemical Purity and Structural Elucidation Techniques

A comprehensive suite of analytical techniques is employed to confirm the chemical identity, assess the purity, and elucidate the three-dimensional structure of this compound. These methods include spectroscopic analysis, chromatographic techniques, and crystallographic studies.

Spectroscopic Characterization (NMR, IR, MS, UV-Vis)

Spectroscopic techniques are fundamental for the structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring would typically appear as two doublets in the downfield region (around 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons of the two propyl groups would show a triplet for the terminal methyl (CH₃) groups (around 0.8-1.0 ppm), a sextet for the methylene (CH₂) groups adjacent to the methyls (around 1.5-1.7 ppm), and a triplet for the methylene (CH₂) groups directly attached to the nitrogen atom of the sulfonamide (around 3.0-3.2 ppm). The protons of the primary amide (-CONH₂) would likely appear as two broad singlets in the region of 7.5-8.5 ppm, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, with the carboxyl and sulfonamide-substituted carbons appearing at different chemical shifts due to their different electronic environments. The carbonyl carbon of the amide group would be observed significantly downfield (around 165-170 ppm). The carbons of the dipropyl groups would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations include:

N-H stretching vibrations from the primary amide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

C=O stretching vibration of the amide carbonyl group, which is a strong band usually found around 1640-1680 cm⁻¹.

Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group, appearing as two strong bands in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-N stretching vibrations and aromatic C=C stretching vibrations would also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₃H₂₀N₂O₃S), the expected molecular weight is approximately 284.38 g/mol chemicalbook.com. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve cleavage of the propyl groups and the sulfonamide and amide bonds, providing further structural confirmation.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound in a suitable solvent, such as ethanol or methanol, would be expected to show absorption bands characteristic of the benzamide chromophore. Typically, benzamides exhibit a strong absorption band around 200-230 nm and a weaker band around 260-280 nm, corresponding to π-π* transitions of the benzene ring and the carbonyl group.

| Spectroscopic Data | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (~7.8-8.2 ppm), Amide protons (~7.5-8.5 ppm), Propyl CH₂-N (~3.0-3.2 ppm), Propyl -CH₂- (~1.5-1.7 ppm), Propyl -CH₃ (~0.8-1.0 ppm) |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Aromatic carbons, Propyl carbons |

| IR (cm⁻¹) | N-H stretch (~3400-3200), C=O stretch (~1640-1680), S=O stretch (~1330-1370 and ~1140-1180) |

| MS (m/z) | Molecular ion peak [M]⁺ at ~284.38 |

| UV-Vis (nm) | ~200-230 and ~260-280 |

Chromatographic Purification and Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the purification of this compound and the assessment of its chemical purity bmrb.iogoogle.com. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity.

For the purification of this compound, a preparative RP-HPLC system would be employed. The crude synthetic product would be dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, would be used to elute the compound. A gradient elution, where the proportion of the organic solvent is gradually increased, is typically used to achieve optimal separation of the target compound from impurities and starting materials. Fractions are collected and the ones containing the pure product are combined and the solvent is removed.

For purity assessment, an analytical RP-HPLC method is utilized. A small amount of the purified compound is injected into an analytical HPLC system. The separation is monitored by a detector, most commonly a UV detector set at a wavelength where the compound has strong absorbance. The purity is determined by the percentage of the total peak area that corresponds to the main peak of this compound. A high-purity sample should exhibit a single major peak with minimal or no other peaks. The retention time of the peak under specific chromatographic conditions serves as an identifying characteristic of the compound.

| HPLC Parameters | Typical Conditions for Analysis |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (or methanol) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Crystallographic Analysis for Molecular Geometry (X-ray Diffraction)

X-ray diffraction analysis of a single crystal of this compound would provide the most definitive information about its three-dimensional molecular structure. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state.

To perform this analysis, a suitable single crystal of the compound must be grown. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling of a hot, saturated solution. The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the arrangement of atoms within the crystal lattice.

| Crystallographic Data | Information Obtained |

| Crystal System | The basic crystal lattice structure (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Mechanistic Elucidation and Molecular Target Identification

Elucidation of Molecular Mechanisms and Target Identification

Photoaffinity labeling is a powerful technique utilized to identify the specific molecular targets of bioactive compounds. This method involves the use of a photoaffinity probe, which is a modified version of the compound of interest engineered to contain a photoreactive group. Upon exposure to ultraviolet (UV) light, this group becomes activated and forms a covalent bond with the nearest interacting molecule, which is presumably the biological target. This irreversible linkage allows for the isolation and identification of the target protein.

While specific studies employing photoaffinity labeling for the direct target identification of 4-(Dipropylsulfamoyl)benzamide are not extensively documented in publicly available literature, research on closely related sulfamoylbenzamide (SBA) derivatives provides significant insights into the potential applications of this technique for this class of compounds.

One notable study focused on a sulfamoylbenzamide derivative designed as an inhibitor of Hepatitis B Virus (HBV) replication. To elucidate its mechanism of action, a photoaffinity probe of the SBA derivative was synthesized. This probe successfully identified the HBV core protein as its direct binding partner.

Detailed Research Findings:

In this investigation, the photoaffinity probe was designed to mimic the active SBA compound while incorporating a photoreactive moiety. The probe was incubated with the target protein assembly, followed by UV irradiation to induce covalent cross-linking. Subsequent analysis using mass spectrometry identified a specific peptide fragment of the HBV core protein that was labeled by the probe.

The key findings from this photoaffinity labeling study are summarized in the table below:

| Photoaffinity Probe Component | Finding |

| Parent Compound | Sulfamoylbenzamide (SBA) derivative |

| Identified Molecular Target | Hepatitis B Virus (HBV) core protein researchgate.net |

| Specifically Labeled Site | Tyrosine 118 (Y118) within the core protein researchgate.net |

| Method of Analysis | Liquid Chromatography/Mass Spectrometry (LC/MS) researchgate.net |

| Significance of Finding | The study demonstrated that the SBA derivative directly binds to the HBV core protein, and pinpointed the specific amino acid involved in the interaction. This information is crucial for understanding the compound's mechanism of action and for the rational design of more potent inhibitors. researchgate.net |

This research exemplifies the utility of photoaffinity labeling in definitively identifying the molecular target of a sulfamoylbenzamide compound and mapping its precise binding site. The covalent modification of Tyrosine 118 by the photoaffinity probe provided direct evidence of a specific interaction, which is a critical step in validating a drug target and elucidating its pharmacological mechanism. researchgate.net

Structure Activity Relationship Sar Studies

Systematic Structural Modifications and Their Impact on Activity

Systematic structural modification is a cornerstone of drug discovery, providing crucial insights into the pharmacophore—the essential molecular features responsible for a drug's biological activity. For derivatives of 4-(dipropylsulfamoyl)benzamide, this has involved a methodical dissection of the molecule into key components and the subsequent synthesis and evaluation of analogs with targeted alterations.

One comprehensive study divided a lead benzamidothiazole compound, which features the sulfamoyl benzamide (B126) core, into six distinct sites for modification (Sites A-F). This allowed for a focused investigation of how changes at each site—from the amine substituent on the sulfonamide to the heterocyclic ring system—affected its activity, in this case, the potentiation of NF-κB activation. nih.gov This approach helps to identify which parts of the molecule are essential for binding to its biological target and which can be altered to improve properties like potency, selectivity, or pharmacokinetic profiles. nih.gov

Role of the N,N-Dipropylsulfamoyl Moiety

The N,N-dipropylsulfamoyl group is a key structural feature that significantly influences the pharmacological profile of benzamide derivatives. In the context of the uricosuric agent Probenecid, which is 4-[(dipropylamino)sulfonyl]benzoic acid, the N,N-dipropyl groups are crucial for its activity. SAR studies on this class of compounds have shown that increasing the length of the N-alkyl substituents from methyl to ethyl, and then to propyl, leads to a progressive increase in uricosuric activity. guidechem.com This suggests that the size and lipophilicity of the alkyl groups on the sulfamoyl nitrogen are critical for effective interaction with its target, likely an organic anion transporter in the renal tubules. guidechem.com

In other classes of sulfamoyl benzamides, the nature of the substitution on the sulfonamide nitrogen plays a complex role. For instance, in a series of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), replacing a cyclopropyl (B3062369) group with an n-butyl group on the sulfonamide enhanced inhibitory potential, possibly by improving binding in a hydrophobic region of the enzyme's active site. nih.gov Conversely, introducing a heterocyclic morpholine (B109124) ring at this position completely abolished activity against all tested isoforms. nih.gov This highlights that while lipophilic alkyl groups can be favorable, the specific shape and electronic properties of the substituent are finely tuned to the target protein.

Modifications of the Benzamide Backbone

The benzamide backbone serves as a central scaffold, and its modification is a key strategy for modulating biological activity. The orientation of the amide bond itself is often critical. In one study on potential SARS-CoV protease inhibitors, inverting the amide group to form the corresponding anilides resulted in a complete loss of activity, demonstrating the importance of the specific hydrogen bonding pattern provided by the benzamide's N-H and C=O groups. mdpi.com

Systematic exploration of the benzamide core has led to the discovery of highly potent inhibitors for various targets. nih.gov Modifications can include altering the substitution pattern on the benzene (B151609) ring or even replacing the benzene ring with other aromatic or heterocyclic systems to explore different binding pockets or improve physicochemical properties. researchgate.net For example, in a series of NF-κB activators, the 1,4-disubstituted benzene ring bearing the carboxyl and sulfamoyl groups was identified as a key component for modification. nih.gov The relative positions of these groups are crucial for maintaining the correct geometry for target interaction.

Impact of Substituents on Biological Efficacy and Selectivity

The addition of various substituents to the core this compound structure is a powerful method to fine-tune its biological effects. The nature, position, and size of these substituents can dramatically alter a compound's potency, its selectivity for a specific biological target over others, and its pharmacokinetic properties.

Heterocyclic Appendages (e.g., thiadiazole, oxadiazole)

Incorporating heterocyclic rings is a common and effective strategy in medicinal chemistry to modulate activity and physicochemical properties. In the development of sulfamoyl benzamidothiazole analogs, the thiazole (B1198619) ring was identified as a site for modification. nih.gov Replacing the thiazole with other heterocycles like imidazole, pyridine (B92270), or thiadiazole was explored to understand the structural requirements for activity. nih.gov

The introduction of a thiadiazole ring, for instance, resulted in a compound that retained some biological activity, although it was less potent than the parent thiazole compound. nih.gov This indicates that while the core benzamide and sulfamoyl portions provide a necessary foundation, the specific type of heterocycle attached plays a significant role in optimizing interactions with the target protein. Similarly, other five-membered heterocycles like oxadiazoles (B1248032) are frequently used as bioisosteres for amide or ester groups, influencing properties like metabolic stability and hydrogen bonding capacity. mdpi.com

| Compound | Heterocyclic Modification | Relative Activity |

|---|---|---|

| Parent Compound | Thiazole | Potent |

| Analog 18a | Imidazole | Inactive |

| Analog 18b | 2-Amino-6-aryl Pyridine | Inactive |

| Analog 18f | Thiadiazole | Active (less potent) |

Alkyl and Aryl Substitutions

Substituting the core structure with various alkyl and aryl groups is fundamental to SAR studies. The size, shape, and lipophilicity of these groups can profoundly affect how the molecule fits into its binding site.

In one study, a phenyl ring attached to a thiazole moiety was systematically modified. nih.gov It was found that a bis-substituted phenyl group was necessary for activity. Analogs where the phenyl ring was replaced with nonpolar aliphatic groups of varying sizes (methyl, ethyl, propyl, iso-pentyl, tert-butyl) were all inactive. nih.gov Furthermore, removing either of the two methyl groups from the 2,5-dimethylphenyl substituent also led to inactive compounds, confirming the requirement for a specific substitution pattern on the aryl ring. nih.gov

In a different series of fatty acid amide hydrolase (FAAH) inhibitors, SAR investigations showed that a lipophilic N-alkyl substituent (like n-butyl or cyclohexyl) and a "bent" O-aryl substituent were optimal for potency. nih.gov A 3D-QSAR analysis revealed that steric bulk at the meta position of an O-phenyl ring improved potency, whereas the para position was sterically intolerant. nih.gov

| Compound ID | Modification (at Site A) | Resulting Activity |

|---|---|---|

| 12a | 2,5-dimethylphenyl (Parent) | Potent |

| 12b | 5-methylphenyl | Inactive |

| 12c | 2-methylphenyl | Inactive |

| 12g | methyl | Inactive |

| 12h | ethyl | Inactive |

| 12k | tert-butyl | Inactive |

Halogenation and Electron-Withdrawing/Donating Groups

The introduction of halogens (F, Cl, Br, I) and other electron-withdrawing or -donating groups is a classic strategy to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. Halogen atoms can form halogen bonds, which are specific noncovalent interactions that can contribute to binding affinity. acs.org

In a series of benzamide-based inhibitors, the electronic effects of halogen substituents were found to be critical. mdpi.com Four halogenated derivatives (F, Cl, Br, I) were compared, and it was concluded that a balance of steric and electronic properties was necessary for optimal activity. Chlorine appeared to offer the best combination, while iodine had the worst, suggesting that while larger halogens are more polarizable, their size can be detrimental to binding. mdpi.com In another study, the antimicrobial activity of certain compounds was enhanced by halogen substitution, with activity increasing in the order of F < Cl < Br < I, suggesting that the size and hydrophobicity of the halogen were the dominant factors. researchgate.net

| Compound | Halogen Substituent (R3) | Inhibition (%) at 10 µM |

|---|---|---|

| 2c | -H | 24 ± 1 |

| 2d | -F | 32 ± 1 |

| 2e | -Cl | 41 ± 2 |

| 2f | -Br | 33 ± 1 |

| 2g | -I | 17 ± 1 |

Molecular Features Driving Pharmacological Properties of this compound Analogs

The pharmacological efficacy of compounds based on the this compound scaffold is intricately linked to their molecular features. The interplay of lipophilicity, hydrogen bonding capacity, and conformational flexibility dictates their interaction with biological targets. Structure-activity relationship (SAR) studies on related sulfamoyl benzamide derivatives have illuminated the critical roles these properties play in modulating biological activity.

Influence of Lipophilicity on Activity

Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a crucial determinant of its pharmacokinetic and pharmacodynamic properties. In the context of this compound and its analogs, the nature of the substituents on the sulfamoyl nitrogen significantly impacts lipophilicity and, consequently, biological activity.

SAR studies on a series of sulfamoyl benzamide derivatives targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases) demonstrate this relationship. By varying the substituent on the sulfamoyl group, researchers have observed marked differences in inhibitory potency. For instance, replacing the dipropyl groups with smaller, more rigid structures like a cyclopropyl ring can alter the compound's interaction with the target enzyme.

In one study, a derivative with an N-cyclopropylsulfamoyl group showed significant inhibitory activity against h-NTPDase3 and h-NTPDase8. nih.gov The introduction of a chlorine atom to the benzene ring of this cyclopropyl derivative further shifted its selectivity towards h-NTPDase8. nih.gov Conversely, attaching a bulkier, more lipophilic benzyl (B1604629) group to the sulfamoyl nitrogen in a different analog resulted in potent inhibition of h-NTPDase2. nih.gov

These findings suggest that the lipophilic character and size of the substituent on the sulfamoyl moiety are key factors in determining both the potency and selectivity of these compounds. The dipropyl groups in this compound contribute a moderate degree of lipophilicity, which can be fine-tuned to optimize activity against specific biological targets. The following table illustrates the impact of different N-substituents on the sulfamoyl group on the inhibitory activity against various h-NTPDase isoforms.

| Compound Derivative | N-Substituent on Sulfamoyl Group | Target Isoform | IC₅₀ (µM) |

|---|---|---|---|

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | Cyclopropyl | h-NTPDase8 | 0.28 ± 0.07 |

| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | Morpholino | h-NTPDase2 | Sub-micromolar |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j) | Benzyl | h-NTPDase2 | Sub-micromolar |

Hydrogen Bonding Capacities of Key Functional Groups

The this compound structure possesses key functional groups—the benzamide and the sulfonamide—that are capable of forming hydrogen bonds, which are critical for molecular recognition at the active sites of biological targets. nih.gov

The sulfonamide group is a particularly strong hydrogen bond donor, more so than a standard amide group. researchgate.net The hydrogen on the sulfonamide nitrogen (in cases of mono-substitution) is more acidic than an amide N-H. researchgate.net The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. nih.govresearchgate.net This dual donor-acceptor capability allows the sulfonamide moiety to engage in a variety of hydrogen bonding interactions with protein residues. nih.gov

The benzamide group also contributes to the hydrogen bonding profile of the molecule. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov Studies on related structures have shown that the amide protons have a preference for hydrogen bonding to nitrogen atoms in target structures, while the amino protons of a primary sulfonamide tend to bond with sulfonyl oxygens. nih.gov The interplay between these groups can lead to the formation of specific intermolecular hydrogen bonding patterns that stabilize the drug-receptor complex. nih.gov The ability of the sulfamoyl benzamide scaffold to form these directed hydrogen bonds is a key driver of its pharmacological activity.

Conformational Analysis and Steric Effects

The three-dimensional conformation of this compound and its analogs plays a significant role in their biological activity. The relatively free rotation around the bonds connecting the benzene ring, the sulfonamide, and the benzamide groups allows the molecule to adopt various spatial arrangements. However, the presence of bulky substituents can introduce steric hindrance, restricting this conformational freedom and influencing how the molecule fits into a binding site.

The sulfonamide group itself has a distorted tetrahedral geometry, which causes it to be out of plane with the benzene ring. nih.gov This twisted geometry can be advantageous, as it allows the sulfonyl oxygens to form hydrogen bonds in multiple dimensions. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is essential for predicting ligand-target interactions and is a cornerstone of structure-based drug design.

Docking simulations are used to investigate how a ligand like a benzamide (B126) derivative might interact with various biological targets. Studies on related compounds have explored interactions with several protein families:

PARP-1: Benzamide is a known core structure for many Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Docking studies help elucidate how these molecules fit into the enzyme's active site.

Bacterial Topoisomerases: These enzymes are validated targets for antibacterial agents. Docking can predict if benzamide-sulfonamide compounds could inhibit their function. researchgate.net

hCA Isoforms: Sulfonamides are a classic class of human carbonic anhydrase (hCA) inhibitors. Docking is used to predict the binding affinity and selectivity of sulfonamide-containing molecules against different hCA isoforms. nih.gov

Successful docking simulations yield a binding score, which estimates the binding affinity, and a predicted binding pose. arxiv.org This pose reveals key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and amino acid residues in the target's active site. mdpi.com Analyzing these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For instance, studies on other sulfonamides docked into carbonic anhydrase show the critical interaction between the sulfonamide group and the zinc ion in the active site. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trdovepress.com A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov

Once a pharmacophore model is developed, either based on a set of known active ligands (ligand-based) or the structure of the target's active site (structure-based), it can be used as a 3D query to search large compound libraries. nih.govnih.gov This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active against the target of interest. dergipark.org.trnih.gov For classes of molecules like benzamides, pharmacophore models have been successfully used to discover new inhibitors for various targets. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery and development for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern their therapeutic effects. For derivatives of sulfamoylbenzamide, including structures analogous to 4-(Dipropylsulfamoyl)benzamide, several QSAR studies have been conducted to elucidate the key structural determinants for their biological activities.

A notable three-dimensional QSAR (3D-QSAR) study was performed on a series of N-phenyl-3-sulfamoyl-benzamide-based compounds as inhibitors of Hepatitis B Virus (HBV) capsid assembly. tandfonline.com This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. The statistical robustness of these models is crucial for their predictive power.

The CoMFA model, which evaluates the steric and electrostatic fields of the molecules, yielded a cross-validated correlation coefficient (q²) of 0.625 and a non-cross-validated correlation coefficient (r²) of 0.998. The predictive ability of the model was confirmed with a predictive r² (r²pred) of 0.837. tandfonline.com Similarly, the CoMSIA model, which assesses steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties, demonstrated strong predictive capability with a q² of 0.645, an r² of 0.987, and an r²pred of 0.698. tandfonline.com

These statistical parameters indicate that the developed models are reliable and can accurately forecast the biological activity of compounds within this chemical class.

Table 1: Statistical Parameters of 3D-QSAR Models for N-phenyl-3-sulfamoyl-benzamide Derivatives tandfonline.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) |

|---|---|---|---|

| CoMFA | 0.625 | 0.998 | 0.837 |

The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of the structure-activity relationships. These maps highlight specific regions around the molecular scaffold where modifications are likely to influence biological activity. For instance, the analysis of these maps, in conjunction with molecular docking studies, can reveal that bulky substituents in certain positions may enhance activity due to favorable steric interactions within the receptor's binding pocket, while electronegative groups in other areas might be beneficial for electrostatic interactions. tandfonline.com

In a different context, QSAR studies on benzenesulfonamide (B165840) derivatives as carbonic anhydrase II inhibitors also demonstrated the utility of this approach. These studies showed a strong correlation between experimentally determined and predicted pKd values, with r² values ranging from 0.83 to 0.89. nih.govbenthamscience.com Such models are valuable for designing inhibitors with high specificity for a particular enzyme isoform. nih.govbenthamscience.com

Furthermore, research on sulfamoyl benzamidothiazoles, which share the sulfamoyl benzamide core, has utilized Structure-Activity Relationship (SAR) studies to identify more potent analogs that enhance NF-κB activation. nih.gov While not a formal QSAR study, this research systematically modified the chemical scaffold at various sites to understand the impact of different substituents on biological activity, a foundational aspect of QSAR model development.

The collective findings from these computational studies underscore the importance of specific physicochemical and structural properties in determining the biological activity of sulfamoylbenzamide derivatives. These models serve as a predictive tool to guide the synthesis of new analogs with potentially improved therapeutic profiles.

Intellectual Property and Patent Landscape Research Focused

Analysis of Existing Patent Literature Pertaining to Sulfamoyl Benzamides

An analysis of the patent landscape reveals that the sulfamoyl benzamide (B126) scaffold is a recurring motif in medicinal chemistry, with numerous patents claiming derivatives for a variety of therapeutic applications. A key patent in this area is US7297796B2, which discloses a broad genus of sulfamoyl benzamide compounds as modulators of cannabinoid receptors. google.com While this patent does not explicitly name 4-(Dipropylsulfamoyl)benzamide, its broad claims could encompass a vast number of related structures. The inventors listed are Roland E. Dolle, Karin Worm, and Q. Jean Zhou, with the original assignee being Adolor Corporation. google.com The patent highlights the potential of these compounds in treating a wide range of conditions, including pain, inflammation, and neurological disorders. google.com

More specific to the core compound of this article, a Kenyan patent application, KE/P/2017/2759, discloses a hybrid molecule, N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-4-(dipropylsulfamoyl) benzamide. rjwave.org This application signifies an interest in utilizing the this compound moiety as a component in more complex molecular architectures, in this case, for the management of Plasmodium falciparum. rjwave.org

The broader class of sulfamoyl benzamides has been the subject of patent applications for various other therapeutic targets. For instance, research has been published on their use as glucokinase activators for the potential treatment of diabetes and as inhibitors of h-NTPDases for applications in thrombosis, inflammation, and cancer. researchgate.netsemanticscholar.org These patents and publications collectively demonstrate the perceived value of the sulfamoyl benzamide core in drug discovery.

Novelty and Inventive Step in this compound Derivatives

For a new derivative of this compound to be patentable, it must be novel and involve an inventive step (or be non-obvious). Novelty is a relatively straightforward requirement: the specific chemical structure must not have been previously disclosed to the public. The inventive step is a more complex consideration, requiring that the invention is not an obvious modification of what is already known to a person skilled in the art.

Structure-activity relationship (SAR) studies play a crucial role in establishing the inventive step for new chemical entities. Research on sulfamoyl benzamidothiazoles, for example, has systematically explored how different substitutions on the core structure affect biological activity. nih.gov Such studies delineate which parts of the molecule are critical for its function and which can be modified to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

For a new derivative of this compound, an inventive step could be argued based on:

Unexpectedly superior properties: The new derivative might exhibit significantly higher potency, better selectivity for a biological target, an improved safety profile, or more favorable metabolic stability compared to known compounds.

Overcoming a technical prejudice: If the prevailing scientific opinion suggested that a particular modification to the this compound structure would be detrimental to its activity, and a researcher successfully demonstrates the opposite, this could be considered an inventive step.

A new therapeutic application: Discovering that a derivative of this compound is effective for a completely new and unexpected medical use could also be grounds for a patent, even if the compound itself was previously known.

The existing literature on SAR of sulfamoyl benzamides provides a baseline for what a person skilled in the art would consider routine experimentation. Therefore, any new derivative would need to demonstrate properties that go beyond what could be predictably achieved through simple modifications of the known scaffold. semanticscholar.orgnih.gov

Future Research Directions

Exploration of New Biological Targets and Pathways

While the diuretic effects of sulfamoylbenzamide derivatives are well-established, their therapeutic potential may extend to a variety of other biological targets and cellular pathways. The chemical scaffold is versatile, and emerging research indicates its relevance in oncology, inflammation, and metabolic diseases.

Future investigations should systematically explore these possibilities. For instance, certain sulfamoyl-benzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), specifically isoforms 1, 2, 3, and 8. nih.govnih.govrsc.org These enzymes are implicated in pathological processes such as thrombosis, cancer, and inflammation. nih.govnih.govrsc.org Another promising avenue is the inhibition of the renal outer medullary potassium channel (ROMK), where novel 3-sulfamoylbenzamide (B74759) inhibitors have been developed as a potential new class of diuretics. nih.gov Additionally, related compounds have shown inhibitory preference for aldo-keto reductase family 1 member C3 (AKR1C3), a key regulator of hormone activity that is a promising target in castration-resistant prostate cancer. nih.gov A systematic screening of 4-(Dipropylsulfamoyl)benzamide and its analogs against a broad panel of kinases, ion channels, and metabolic enzymes could uncover novel and potent activities, significantly broadening the therapeutic applications of this chemical class.

| Compound Class | Potential Target | Associated Pathologies |

| Sulfamoyl-benzamides | h-NTPDases (isoforms 1, 2, 3, 8) | Thrombosis, Diabetes, Inflammation, Cancer nih.govnih.govrsc.org |

| 3-Sulfamoylbenzamides | ROMK (Renal Outer Medullary Potassium Channel) | Hypertension nih.gov |

| Sulfonylbenzoic Acids | AKR1C3 (Aldo-keto reductase family 1 member C3) | Castration-Resistant Prostate Cancer nih.gov |

Development of Advanced Preclinical Models (beyond basic cell lines)

The limitations of traditional preclinical models, such as basic cell lines and conventional animal models, are well-documented. mdpi.com To gain a more accurate prediction of human response, future research must leverage advanced preclinical models. These systems offer a more physiologically relevant environment for assessing the efficacy and mechanisms of action of compounds like this compound.

Key advanced models include:

Organ-on-a-Chip (OOC) Systems : Microfluidic devices that mimic the structure and function of human organs. Kidney-on-a-chip models, for example, can replicate the filtration and reabsorption functions of nephrons, providing a powerful platform to study diuretic compounds. mdpi.com

Organoids : Three-dimensional, self-organizing structures derived from stem cells that recapitulate the architecture and function of an organ. Kidney organoids can be used to study tubular transport and the compound's direct effects on renal cells in a complex, tissue-like context. mdpi.com

Human-induced Pluripotent Stem Cells (iPSCs) : These cells can be differentiated into various cell types, including specific kidney cells, allowing for patient-specific modeling and investigation of genetic influences on drug response. mdpi.com

In addition to in-vitro systems, established in-vivo methods like the micropuncture technique, which allows for the localization of tubular sites of action, and the Lipschitz test for measuring urine and sodium excretion, will continue to be valuable for comprehensive preclinical evaluation. ijcap.inslideshare.netslideshare.net

Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The core structure of this compound serves as a foundational scaffold for chemical modification. The goal of future synthetic chemistry efforts will be to design and create next-generation analogues with superior pharmacological properties. This involves a lead optimization process aimed at enhancing potency for the intended target while improving selectivity over off-target molecules to refine the compound's profile.

Strategies for developing these analogues include:

Structure-Activity Relationship (SAR) Studies : Systematically modifying different parts of the molecule—such as the benzamide (B126) ring, the sulfamoyl group, and the propyl chains—can elucidate which chemical features are critical for activity and selectivity. nih.govnih.gov

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, pyridine (B92270) rings have been used as bioisosteres for trifluoromethyl groups in the design of novel benzamides. mdpi.com

Scaffold Hopping : Introducing novel core structures while maintaining key pharmacophoric elements. Research into 2,4-dianilinopyrimidine derivatives containing N-substituted benzamides illustrates this approach for discovering inhibitors of new targets like focal adhesion kinase (FAK). mdpi.com

A recent study on sulfamoyl benzamides as cannabinoid receptor 2 (CB2) agonists successfully improved in vitro metabolic stability while maintaining high potency and selectivity through a targeted lead optimization campaign. nih.gov Similarly, modifications of 4-substituted benzamides have produced highly potent and selective blockers of the I(Ks) potassium channel. nih.gov

Advanced Computational Methodologies for Predictive Modeling

Computational modeling and artificial intelligence (AI) are revolutionizing drug discovery. youtube.com For this compound and its analogues, these methodologies can accelerate the identification of promising candidates and provide deep insights into their mechanisms of action, reducing the time and cost of development.

Key computational approaches include:

Machine Learning (ML) for Predicting Activity : ML algorithms can be trained on existing datasets to predict the biological activity of novel, unsynthesized compounds. news-medical.netnih.gov Recent studies have successfully used ML models to predict diuretic resistance in patients, identifying key predictive variables such as serum creatinine (B1669602) and blood pressure. nih.govnih.govresearchgate.net

Molecular Docking and Simulation : These techniques model the interaction between a compound and its protein target at the atomic level. researchgate.net This can predict binding affinity and reveal the specific interactions that confer potency and selectivity, guiding the design of more effective analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models can correlate the three-dimensional properties of molecules with their biological activity, providing a predictive framework for designing new compounds. nih.gov

ADMET Prediction : In-silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is synthesized, helping to prioritize candidates with favorable pharmacokinetic profiles. researchgate.net

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A comprehensive understanding of a drug's effect requires a systems-level approach. Multi-omics—which integrates data from genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound like this compound. nih.gov

By applying multi-omics analysis, researchers can:

Uncover Novel Mechanisms : Comparing the multi-omics profiles of treated versus untreated biological systems (e.g., kidney cells or organoids) can reveal previously unknown pathways and targets affected by the compound. mdpi.comnih.gov

Identify Biomarkers : Multi-omics data can help identify biomarkers that predict a patient's response to the drug, paving the way for personalized medicine. nih.govnih.gov

Construct Molecular Networks : Integrating different omics layers allows for the construction of detailed molecular networks that illustrate the complex interplay of genes, proteins, and metabolites in response to the compound. nih.govyoutube.com

For example, integrated analyses have been used to identify therapeutic targets in diabetic kidney disease and septic cardiomyopathy by combining proteomics and metabolomics data. mdpi.comnih.gov This approach can reveal the full landscape of a compound's biological effects far beyond its primary mechanism of action.

Investigation into Bioavailability and Metabolic Stability for Preclinical Optimization

A compound's success as a therapeutic agent is critically dependent on its pharmacokinetic properties, particularly its bioavailability and metabolic stability. researchgate.net A potent compound is of little use if it is rapidly metabolized into inactive forms or poorly absorbed by the body. researchgate.netspringernature.com

Future research must focus on:

In Vitro Metabolic Assays : Using systems such as liver microsomes and hepatocytes to determine the rate at which this compound and its analogues are metabolized. researchgate.netspringernature.com This data provides an early indication of the compound's likely half-life in vivo.

Structural Modification to Enhance Stability : As demonstrated in studies on related sulfamoyl benzamides, targeted chemical modifications can be made to block sites of metabolic vulnerability, thereby improving stability and oral bioavailability without sacrificing potency. nih.govnih.gov

In Vivo Pharmacokinetic Studies : Characterizing the absorption, distribution, metabolism, and excretion profiles of lead candidates in preclinical animal models to ensure they have the necessary properties to be effective therapeutics. nih.gov

A lead optimization campaign for a series of sulfamoyl benzamides successfully identified a compound with moderate in vitro metabolic stability and oral bioavailability, which then demonstrated in vivo efficacy. nih.gov This highlights the importance of integrating these studies early in the drug discovery process.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(dipropylsulfamoyl)benzamide derivatives, and what key reaction conditions must be optimized?

- Answer : The synthesis typically involves two primary steps: (1) sulfamoylation of a benzamide precursor using dipropylamine and sulfonyl chloride under anhydrous conditions, and (2) amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach functional groups like thiadiazole or benzodioxin rings. Critical parameters include maintaining a pH of 8–9 during sulfamoylation and using inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate high-purity products .

Q. How can researchers confirm the structural identity and purity of this compound derivatives?

- Answer : Analytical characterization requires:

- ¹H/¹³C NMR : To verify proton environments and carbon frameworks (e.g., distinguishing sulfamoyl protons at δ 3.1–3.3 ppm).

- HPLC : For purity assessment (>95% purity is typical for biological testing).

- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈Cl₂N₄O₂S: m/z 368.21) .

Q. What are the primary biological activities reported for this compound analogs, and what in vitro models are used?

- Answer : Key activities include:

- Antimicrobial : MIC values of 16–62.5 µg/mL against Gram-positive/negative bacteria and fungi (tested via broth microdilution).

- Anticancer : Screening against MCF-7 (breast) and HepG2 (liver) cell lines, though IC₅₀ values require further validation.

Assays should follow CLSI guidelines for reproducibility. Preclinical studies often use murine models for toxicity profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable MIC/IC₅₀ values)?

- Answer : Discrepancies may arise from differences in:

- Strain variability : Use standardized cell lines (e.g., ATCC-derived strains) and include positive controls (e.g., ciprofloxacin for antimicrobial assays).

- Compound solubility : Pre-solubilize in DMSO (<1% final concentration) to avoid precipitation.

- Assay conditions : Replicate experiments under identical pH, temperature, and incubation times. Statistical validation (e.g., ANOVA with post-hoc tests) is critical .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Answer : SAR studies should:

- Modify substituents : Compare analogs with varying alkyl chain lengths (e.g., dipropyl vs. dimethyl sulfamoyl groups) or heterocyclic attachments (thiadiazole vs. oxadiazole).

- Use computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like PARP-1 or bacterial topoisomerases.

- Validate experimentally : Correlate computational predictions with enzymatic inhibition assays (e.g., % inhibition at 10 µM) .

Q. What advanced techniques are employed to study the mechanism of action of these compounds in cancer or microbial pathways?

- Answer : Mechanistic studies require:

- Enzyme inhibition assays : Measure PARP-1 or dihydrofolate reductase activity via spectrophotometry (NAD⁺ depletion or UV-Vis absorbance).

- Flow cytometry : Assess apoptosis in cancer cells using Annexin V/PI staining.

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., upregulation of pro-apoptotic Bax) .

Q. How can researchers improve the selectivity and therapeutic index of this compound derivatives?

- Answer : Strategies include:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce off-target effects.

- Toxicity screening : Compare IC₅₀ values in cancer vs. non-tumorigenic cell lines (e.g., HEK293).

- Pharmacokinetic profiling : Conduct in vivo studies to measure plasma half-life (t₁/₂) and tissue distribution in rodent models .

Methodological Notes

- Data Validation : Always cross-reference NMR shifts and mass spectra with PubChem or Reaxys entries to avoid misassignment .

- Biological Replicates : Use n ≥ 3 for assays to ensure statistical power.

- Ethical Compliance : For in vivo studies, adhere to institutional IACUC protocols (e.g., OECD Guideline 420) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.